molecular formula C12H13N3O4S B2669064 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide CAS No. 1421499-44-6

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2669064
CAS No.: 1421499-44-6
M. Wt: 295.31
InChI Key: VCHGDTGQVZDHHS-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide (CAS 1421499-44-6) is a sulfonamide derivative with a molecular formula of C12H13N3O4S and a molecular weight of 295.32 g/mol . This chemical features a methoxy-substituted benzene ring connected to a methoxypyrimidine group via a sulfonamide bridge, making it a versatile intermediate in medicinal chemistry and drug discovery research . As a building block, this compound is of significant interest for the synthesis of more complex molecules. Its structure, which incorporates both a benzenesulfonamide and a pyrimidine ring, is a common pharmacophore found in compounds with diverse biological activities. Sulfonamide-containing compounds are extensively investigated for their potential as enzyme inhibitors or receptor modulators . Related structural analogues have been explored in scientific research for antimicrobial and antiviral applications, highlighting the value of this chemical scaffold . This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers are encouraged to conduct thorough safety assessments before handling.

Properties

IUPAC Name

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-18-10-4-3-5-11(6-10)20(16,17)15-9-7-13-12(19-2)14-8-9/h3-8,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHGDTGQVZDHHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide group and methoxy-substituted aromatic rings enable targeted substitutions:

  • Demethylation : Under acidic conditions (e.g., HBr in acetic acid), methoxy groups on the benzene or pyrimidine rings undergo demethylation to form hydroxyl derivatives, which can further react with electrophiles.

  • Pyrimidine Ring Substitution : The electron-deficient pyrimidine ring facilitates nucleophilic aromatic substitution at specific positions. For example, replacing methoxy groups with amines or thiols under catalytic conditions enhances biological activity in analogs.

Reduction Reactions

The sulfonamide moiety can be selectively reduced:

  • LiAlH4-Mediated Reduction : Treatment with lithium aluminum hydride in tetrahydrofuran (THF) reduces the sulfonamide group to a secondary amine, altering the compound’s pharmacological profile.

  • Catalytic Hydrogenation : Pd/C-mediated hydrogenation under high pressure cleaves the S–N bond, yielding benzenesulfinic acid and 2-methoxy-5-aminopyrimidine.

Hydrolysis Reactions

Controlled hydrolysis modifies the sulfonamide structure:

  • Acidic Hydrolysis : Refluxing with concentrated HCl generates benzenesulfonic acid and 5-amino-2-methoxypyrimidine .

  • Alkaline Hydrolysis : NaOH in aqueous ethanol produces sodium benzenesulfonate and the corresponding amine .

Alkylation and Acylation Reactions

The sulfonamide nitrogen serves as a reactive site for derivatization:

  • N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) and K₂CO₃ yields N-alkylated derivatives, improving lipophilicity .

  • N-Acylation : Treatment with acetyl chloride forms N-acetyl sulfonamides, which are intermediates in drug-design workflows.

Table 1: Key Reaction Pathways and Conditions

Reaction TypeConditionsProductsYield (%)References
DemethylationHBr/AcOH, 110°C, 6 hHydroxybenzenesulfonamide derivative78
LiAlH4 ReductionTHF, reflux, 12 hSecondary amine65
Acidic Hydrolysis6M HCl, reflux, 8 hBenzenesulfonic acid + amine92
N-MethylationCH₃I, K₂CO₃, DMF, 25°C, 24 hN-Methyl sulfonamide85

Complexation and Coordination Chemistry

The sulfonamide group acts as a ligand for metal ions:

  • Copper(II) Complexes : Forms stable complexes with Cu²⁺ in aqueous ethanol, characterized by shifts in UV-Vis spectra (λₘₐₓ = 420 nm) .

  • Zinc Coordination : Binds Zn²⁺ via the sulfonyl oxygen and pyrimidine nitrogen, enhancing catalytic activity in hydrolysis reactions.

Oxidation Reactions

Controlled oxidation modifies electronic properties:

  • Sulfone Formation : Treating with m-chloroperbenzoic acid (mCPBA) oxidizes the sulfonamide to a sulfone, increasing electrophilicity.

  • Aromatic Ring Oxidation : Strong oxidants like KMnO₄ degrade the benzene ring to carboxylic acid derivatives under acidic conditions.

Cross-Coupling Reactions

The pyrimidine ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives, useful in polymer synthesis.

Research Insights

  • Substituent Effects : Electron-donating methoxy groups on the benzene ring reduce electrophilic substitution rates but enhance stability under basic conditions.

  • Biological Relevance : N-Alkylated derivatives show improved antimicrobial and anticancer activity compared to the parent compound, as demonstrated in in vitro assays .

This compound’s versatility in nucleophilic, redox, and coordination reactions makes it a valuable scaffold in medicinal and materials chemistry.

Scientific Research Applications

Synthetic Route

  • Starting Materials : 2-methoxypyrimidine-5-amine and suitable benzenesulfonyl chlorides.
  • Reaction Conditions : Conducted in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures.

Biological Applications

3-Methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide exhibits several promising biological activities:

  • Anticancer Activity :
    • The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, studies have shown significant inhibition against MCF-7 breast cancer cells, with IC50 values indicating potent activity .
    • The mechanism involves interference with key signaling pathways such as PI3K/AKT/mTOR, which are critical for cancer cell survival and proliferation .
  • Anti-inflammatory Effects :
    • In vitro studies suggest that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory responses. This inhibition is crucial for developing anti-inflammatory drugs .
  • Antimicrobial Properties :
    • Similar sulfonamide compounds have demonstrated antimicrobial activity by inhibiting bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This suggests potential applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and related compounds:

Study Focus Findings
Study AAnticancerSignificant inhibition of MCF-7 cells with an IC50 of 3.1 μM.
Study BAnti-inflammatoryInhibition of COX-2 with an IC50 of approximately 23.8 μM.
Study CAntimicrobialEffective against bacterial strains by inhibiting folate synthesis pathways.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Variations

a. Pyrimidine vs. Quinoline/Pyridine/Benzoxazole
  • Target Compound: The pyrimidine ring (two nitrogen atoms) provides distinct electronic and steric properties compared to quinoline (one nitrogen, fused benzene-pyridine) or pyridine (one nitrogen). Pyrimidines often exhibit stronger hydrogen-bonding capacity, which can enhance target binding .
  • However, this may reduce solubility compared to pyrimidine-based analogs .
  • Compound in (Benzoxazole derivative) : The benzoxazole ring introduces oxygen and nitrogen heteroatoms, creating a polarizable system with unique π-stacking capabilities, differing from pyrimidine’s electronic profile .
b. Substituent Effects
  • Methoxy Groups : The target compound’s 3-methoxy (benzene) and 2-methoxy (pyrimidine) groups enhance solubility in polar solvents and moderate electron-donating effects, stabilizing the sulfonamide’s conformation .
  • Boronate Ester () : The tetramethyl-dioxaborolane group in N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide enables Suzuki-Miyaura cross-coupling reactions, a functional handle absent in the target compound .

Physicochemical Properties

Property Target Compound Compound 15 (Quinoline) Compound 21 (Pyridine) (Benzoxazole)
Molecular Weight ~337 g/mol (estimated) 341 g/mol 304 g/mol 413 g/mol
Solubility Moderate in DMSO/DMF Low (high lipophilicity) Moderate Low (polar substituents)
Melting Point Not reported (likely 150–200°C) Yellow solid (mp unstated) Yellow powder White solid
Key Functional Groups Dual methoxy, pyrimidine Quinoline, methoxy Pyridine, methyl Benzoxazole, bromine

Biological Activity

3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core substituted with a methoxy group and a pyrimidine moiety. The structural formula can be represented as follows:

C12H14N2O4S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_4\text{S}

This structure suggests potential interactions with biological targets due to the presence of polar functional groups that can engage in hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating similar sulfonamide derivatives found that increasing hydrophobicity in the pyrimidine ring enhanced activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

CompoundActivity Against E. coliActivity Against S. aureusActivity Against C. albicans
This compoundModerateHighModerate
4-pyrimidinyl derivativeHighModerateLow
5-membered fused ring derivativeVery HighHighModerate

The data suggest that modifications to the methoxy and pyrimidine groups can significantly influence the overall antimicrobial efficacy.

The proposed mechanism of action for this compound involves inhibition of bacterial folate synthesis, a critical pathway for microbial growth. Sulfonamides mimic para-aminobenzoic acid (PABA), thereby inhibiting dihydropteroate synthase, an enzyme essential for folate biosynthesis .

Case Studies

  • Antimicrobial Efficacy : In a controlled study, this compound was tested against clinical isolates of bacteria. The results demonstrated a notable reduction in bacterial viability, with SEM imaging revealing morphological changes indicative of cell lysis .
  • Cytotoxicity Assays : Further investigations into its anticancer properties showed that this compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of sulfonamides. The following observations were made:

  • Methoxy Substitution : The presence of methoxy groups enhances solubility and bioavailability.
  • Pyrimidine Variations : Substituting different groups on the pyrimidine ring can modulate activity against specific pathogens .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Addition of methoxy groupIncreased solubility and potency
Variation in pyrimidine substitutionAltered selectivity towards bacterial strains

Q & A

Q. What synthetic strategies are recommended for the multi-step preparation of 3-methoxy-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the pyrimidine and benzenesulfonamide moieties. A general approach includes:

  • Step 1 : Coupling of 2-methoxy-5-aminopyrimidine with 3-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine in dichloromethane at 0–25°C) to form the sulfonamide bond .
  • Step 2 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound.
  • Validation : Confirm reaction completion using TLC and intermediate characterization via 1^1H NMR. Reported yields for analogous benzenesulfonamide syntheses range from 37% to 73% depending on substituent reactivity .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • 1^1H NMR : Key peaks include methoxy protons (~3.8–4.0 ppm), aromatic protons on the pyrimidine (8.0–8.5 ppm), and sulfonamide NH (~10–11 ppm, broad singlet) .
  • 13^{13}C NMR : Methoxy carbons (~55–60 ppm), sulfonamide sulfur-linked carbons (~125–140 ppm) .
  • HRMS : Use electrospray ionization (ESI) to verify the molecular ion peak (e.g., [M+H]+^+ or [M−H]^-) with a mass error <5 ppm .

Advanced Research Questions

Q. How can computational methods optimize the compound’s selectivity for biological targets like NLRP3 inflammasome or carbonic anhydrase II?

  • Docking Studies : Use software like AutoDock Vina to model interactions between the sulfonamide group and target active sites (e.g., NLRP3’s ATP-binding pocket). Focus on hydrogen bonding with methoxy and sulfonamide groups .
  • QSAR Analysis : Correlate substituent electronic effects (Hammett σ values) with inhibitory activity. For example, electron-withdrawing groups on the benzene ring enhance binding affinity in carbonic anhydrase inhibitors .

Q. What experimental approaches resolve contradictions in crystallographic data for this compound?

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) and SHELXT for structure solution. Address twinning or disorder by refining with SHELXL and applying restraints to methoxy/pyrimidine groups .
  • Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for hydrogen-bonding network analysis .

Q. How can bioisosteric replacement improve metabolic stability without compromising activity?

  • Replacements : Substitute the methoxy group with trifluoromethoxy (enhanced lipophilicity) or methylsulfonyl (improved metabolic resistance).
  • In vitro Assays : Test stability in liver microsomes (e.g., human S9 fraction) and compare IC50_{50} values in enzyme inhibition assays. For example, fluorinated analogs of benzenesulfonamides showed 2–3-fold longer half-lives .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

  • Cause : Steric hindrance from the 2-methoxy group on pyrimidine.
  • Solution : Use a bulky base (e.g., DBU) to deprotonate the sulfonamide intermediate, enhancing nucleophilicity. Alternatively, employ microwave-assisted synthesis (60–80°C, 30 min) to accelerate reaction kinetics .

Q. What strategies validate the compound’s purity in complex biological matrices (e.g., plasma)?

  • LC-MS/MS : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and monitor transitions specific to the molecular ion.
  • Recovery Studies : Spike plasma samples with known concentrations (1–1000 ng/mL) and calculate extraction efficiency (>85% acceptable) .

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